1-azido-2-(propan-2-yl)benzene
Overview
Description
1-azido-2-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic azides It consists of a benzene ring substituted with an azido group (-N₃) and an isopropyl group (-CH(CH₃)₂)
Preparation Methods
1-azido-2-(propan-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For example, 2-(propan-2-yl)chlorobenzene can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions to yield this compound .
Chemical Reactions Analysis
1-azido-2-(propan-2-yl)benzene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions for these reactions include copper(I) salts for cycloaddition, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 1,2,3-triazoles, primary amines, and substituted benzene derivatives .
Scientific Research Applications
1-azido-2-(propan-2-yl)benzene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of functionalized polymers and materials. The azido group can be used for cross-linking polymers or introducing functional groups through click chemistry.
Medicinal Chemistry: The compound can be used to synthesize bioactive molecules, including potential drug candidates
Chemical Biology: It is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Mechanism of Action
The mechanism of action of 1-azido-2-(propan-2-yl)benzene depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form 1,2,3-triazoles. This reaction is facilitated by the formation of a copper-acetylide intermediate in the presence of copper(I) catalysts.
In reduction reactions, the azido group is reduced to an amine, typically through the transfer of electrons from the reducing agent to the azido group, resulting in the formation of nitrogen gas and the corresponding amine.
Comparison with Similar Compounds
1-azido-2-(propan-2-yl)benzene can be compared to other aromatic azides, such as 1-azido-2-methylbenzene and 1-azido-4-(propan-2-yl)benzene. These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring.
1-azido-2-methylbenzene: This compound has a methyl group instead of an isopropyl group, which may affect its steric properties and reactivity.
1-azido-4-(propan-2-yl)benzene: This compound has the isopropyl group in the para position relative to the azido group, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-azido-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWDRSJNEZGLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301285 | |
Record name | 1-Azido-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35774-48-2 | |
Record name | 1-Azido-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35774-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azido-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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